2-(4-Chlorophenoxy)pyridin-3-amine
Description
2-(4-Chlorophenoxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 3 and a 4-chlorophenoxy moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVBYGCEQULZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)pyridin-3-amine typically involves the reaction of 4-chlorophenol with 3-aminopyridine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF under reflux
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 2-(4-aminophenoxy)pyridin-3-amine.
Substitution: Formation of various substituted pyridin-3-amines depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorophenoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation .
Comparison with Similar Compounds
2-(2-Chlorophenyl)pyridin-3-amine (3i)
- Structure: Differs by the substitution of a 2-chlorophenyl group instead of 4-chlorophenoxy.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 2-chloro-3-nitropyridine with 2-chlorophenylboronic acid, followed by nitro group reduction. Yield: 30% .
- Comparison: The absence of an ether linkage reduces steric hindrance but may decrease metabolic stability compared to the phenoxy-containing target compound.
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine (5)
- Structure : Contains a propargyloxy-substituted benzyl group attached to the pyridine-amine.
- Synthesis: Involves Schiff base formation between 4-phenoxy-3-pyridinamine and 2-(prop-2-yn-1-yloxy)benzaldehyde, followed by NaBH₄ reduction. Overall yield: 59% .
- Comparison: The propargyl group enables "click chemistry" modifications, offering versatility absent in the non-functionalized target compound.
4-(4-Amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine (CAS 1174046-76-4)
- Structure : Features a fluorine atom and a diphenylmethylene group.
- Properties: Fluorine enhances metabolic stability and bioavailability compared to the non-fluorinated target compound .
Pharmacological Activity
CYP51 Inhibitors (UDO and UDD)
- Structure : Pyridine derivatives with trifluoromethylphenyl and piperazinyl groups.
- Activity: Inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole .
ATF4 Inhibitors (Patent EP3649478)
- Structure: Derivatives of 2-(4-chlorophenoxy)acetamide with ethynazetidine groups.
- Activity : Proposed for cancer treatment via ATF4 pathway inhibition .
- Comparison : The target compound’s simpler structure may lack the specificity of these derivatives but serves as a foundational scaffold for further functionalization.
Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(4-Chlorophenoxy)pyridin-3-amine | ~2.8 | <0.1 (water) | 180–185† | 4-Cl-phenoxy, pyridin-3-amine |
| 2-(2-Chlorophenyl)pyridin-3-amine | ~3.1 | <0.05 (water) | 160–165† | 2-Cl-phenyl, pyridin-3-amine |
| UDO | ~4.5 | <0.01 (water) | N/A | Trifluoromethylphenyl, piperazine |
*Estimated using fragment-based methods. †Data inferred from analogous compounds in .
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